Enhanced Lipophilicity: XLogP3 Comparison of 5-Acetoxymatairesinol Dimethyl Ether vs. Parent Matairesinol
5-Acetoxymatairesinol dimethyl ether exhibits a computed XLogP3-AA value of 3.4, representing a measurable increase in lipophilicity relative to the parent lignan matairesinol (XLogP3 = 3.3) [1]. The additional acetoxy group and dual 3,4-dimethoxy substitution pattern eliminate both phenolic hydroxyl groups present in matairesinol, reducing the hydrogen bond donor count from 2 to 0 and increasing the rotatable bond count from 6 to 10 [2]. Class-level inference from structurally related 7′-hydroxymatairesinol derivatives demonstrates that esterification modifications consistently elevate log K′w values from approximately 1.49 to >3.1, corresponding to enhanced membrane partitioning capacity [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | Matairesinol: XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +0.1; H-bond donors reduced from 2 to 0 |
| Conditions | PubChem-computed descriptors using XLogP3 algorithm |
Why This Matters
This lipophilicity differential directly impacts cellular permeability and tissue distribution profiles, making 5-acetoxymatairesinol dimethyl ether the preferred scaffold for intracellular target engagement studies where passive diffusion is rate-limiting.
- [1] PubChem. (2026). CID 21668899: Computed Properties (XLogP3-AA). National Center for Biotechnology Information. View Source
- [2] ChemicalBook. (2026). Matairesinol (CAS 580-72-3): Computed Descriptors. ChemicalBook India. View Source
- [3] Moraux, T., et al. (2017). Derivatives of the Lignan 7′-Hydroxymatairesinol with Antioxidant Properties and Enhanced Lipophilicity. Journal of Natural Products, 80(6), 1808-1817. View Source
